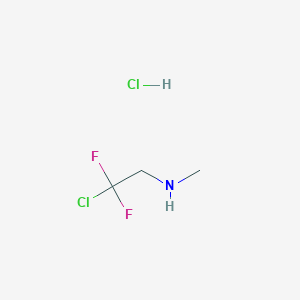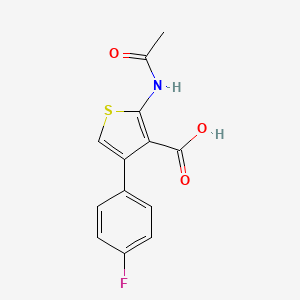
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride is a chemical compound with the molecular formula C3H6ClF2N·HCl. It is a hydrochloride salt of (2-chloro-2,2-difluoroethyl)(methyl)amine, which is used in various chemical reactions and research applications. This compound is known for its unique chemical properties and reactivity, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride typically involves the reaction of 2-chloro-2,2-difluoroethanol with methylamine in the presence of hydrochloric acid. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Catalyst: Hydrochloric acid acts as both a catalyst and a reactant
The reaction proceeds as follows:
2-chloro-2,2-difluoroethanol+methylamine+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous addition: of reactants to maintain optimal reaction conditions
Temperature control: to prevent side reactions
Purification: through crystallization or distillation to obtain the pure hydrochloride salt
Analyse Des Réactions Chimiques
Types of Reactions
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles
Oxidation: The compound can be oxidized to form corresponding oxides
Reduction: Reduction reactions can yield different amine derivatives
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Nucleophilic substitution: Formation of substituted amines
Oxidation: Formation of oxides or hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Applications De Recherche Scientifique
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and chemical reactions
Biology: In the study of enzyme interactions and metabolic pathways
Medicine: Potential use in drug development and pharmaceutical research
Industry: As an intermediate in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of (2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway and target. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, making it effective in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-chloro-2,2-difluoroethyl)aminehydrochloride
- (2-chloro-2,2-difluoroethyl)(ethyl)aminehydrochloride
- (2-chloro-2,2-difluoroethyl)(propyl)aminehydrochloride
Uniqueness
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where precise chemical modifications are required.
Propriétés
IUPAC Name |
2-chloro-2,2-difluoro-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClF2N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEFIAABULITSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(F)(F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2961047.png)

![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2961057.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961059.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)


![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)

![2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2961068.png)

